N-(alpha-Guanidino-3,5-dihydroxy-4-isopropylphenylacetyl)glycine
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Overview
Description
N-(alpha-Guanidino-3,5-dihydroxy-4-isopropylphenylacetyl)glycine is a natural product found in Streptomyces roseoverticillatus and Streptomyces hiroshimensis with data available.
Scientific Research Applications
Biosynthetic Gene Clusters and Peptide Formation
- The biosynthesis of resorcinomycin, which includes compounds like N-(alpha-Guanidino-3,5-dihydroxy-4-isopropylphenylacetyl)glycine, involves unique biosynthetic gene clusters. These clusters facilitate peptide bond formation between nonproteinogenic amino acids and glycine, playing a significant role in the production of certain bioactive compounds (Ooya, Ogasawara, Noike, & Dairi, 2015).
Guanidinoacetic Acid in Metabolism and Clinical Medicine
- Research on Guanidinoacetic acid, which is structurally related to this compound, shows its critical role as a precursor of creatine and its involvement in high-phosphate cellular bioenergetics. Its deficiency, reflected in low serum levels, could indicate various medical conditions (Ostojić, Rátgéber, Oláh, Betlehem, & Acs, 2020).
Interactions in Copper(II) Ternary Complexes
- Studies on the interactions between guanidinoacetic acid and other amino acids such as glutamic and aspartic acids in the context of copper(II) ternary complexes can provide insights into the potential biological relevance and chemical properties of related compounds like this compound (Miranda & Felcman, 2003).
Whole-Cell Biocatalysis and Biosynthesis
- Guanidinoacetate, a compound structurally related to this compound, has been synthesized using a biological approach via whole-cell biocatalysis. This method involves Bacillus subtilis and offers a new perspective on the biosynthesis of similar compounds (Yan, Tian, Zhang, Lv, Liu, & Liu, 2022).
Properties
CAS No. |
100234-70-6 |
---|---|
Molecular Formula |
C14H20N4O5 |
Molecular Weight |
324.33 g/mol |
IUPAC Name |
2-[[(2S)-2-(diaminomethylideneamino)-2-(3,5-dihydroxy-4-propan-2-ylphenyl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H20N4O5/c1-6(2)11-8(19)3-7(4-9(11)20)12(18-14(15)16)13(23)17-5-10(21)22/h3-4,6,12,19-20H,5H2,1-2H3,(H,17,23)(H,21,22)(H4,15,16,18)/t12-/m0/s1 |
InChI Key |
QMFJWJLPWNAZMH-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)C1=C(C=C(C=C1O)[C@@H](C(=O)NCC(=O)O)N=C(N)N)O |
SMILES |
CC(C)C1=C(C=C(C=C1O)C(C(=O)NCC(=O)O)N=C(N)N)O |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1O)C(C(=O)NCC(=O)O)N=C(N)N)O |
Synonyms |
N-(alpha-guanidino-3,5-dihydroxy-4-isopropylphenylacetyl)glycine resorcinomycin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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